4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid
Description
This compound, commonly referred to as bilastine (deuterated form), is a second-generation antihistamine with selective histamine H1 receptor antagonism . Its IUPAC name reflects a benzimidazole core substituted with a 2-ethoxyethyl group, a piperidinyl-ethyl chain, and a deuterated dimethylbenzeneacetic acid moiety. The molecular weight of the non-deuterated form is 463.6 g/mol, and the deuterated variant (dimethyl-d6) enhances metabolic stability through isotope effects . Bilastine is utilized in treating allergic reactions, leveraging its crystalline α- and η-forms for optimized pharmaceutical formulations .
Properties
Molecular Formula |
C28H37N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i2D3,3D3 |
InChI Key |
ACCMWZWAEFYUGZ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bilastine molecule are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of Bilastine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: Bilastine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Bilastine-d6 into its reduced forms.
Substitution: Bilastine-d6 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bilastine oxides, while reduction can produce reduced bilastine derivatives.
Scientific Research Applications
Pharmacological Properties
Bilastine is noted for its high selectivity for the H1 histamine receptor, which contributes to its efficacy in treating allergic conditions. Its rapid onset and prolonged duration of action make it a preferred choice in managing allergic rhinitis and urticaria. The compound exhibits minimal sedative effects compared to older antihistamines, which is beneficial for patient compliance and quality of life .
Therapeutic Applications
1. Allergic Conditions
- Allergic Rhinitis : Bilastine effectively alleviates symptoms such as sneezing, nasal congestion, and itching. Clinical trials have demonstrated its superiority over traditional antihistamines in terms of onset and duration of relief .
- Chronic Urticaria : Studies indicate that Bilastine provides significant relief from itching and hives in patients with chronic spontaneous urticaria .
2. Polymorphs and Formulations
- Research has identified various polymorphic forms of Bilastine that may enhance its stability and bioavailability. For instance, polymorph 1 has been characterized for its potential use in pharmaceutical formulations aimed at optimizing therapeutic outcomes .
Case Study 1: Efficacy in Allergic Rhinitis
A double-blind randomized controlled trial involving 500 participants assessed the efficacy of Bilastine compared to placebo and other antihistamines. Results showed that Bilastine significantly reduced total nasal symptom scores (TNSS) within the first hour of administration, with sustained effects observed over 24 hours .
Case Study 2: Safety Profile in Chronic Urticaria
In a long-term safety study involving patients with chronic urticaria, Bilastine was administered daily for six months. The findings revealed a favorable safety profile with minimal adverse effects reported, confirming its suitability for long-term use in managing allergic conditions .
Data Tables
Mechanism of Action
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. During an allergic response, mast cells release histamine, which binds to H1 receptors and causes symptoms such as itching, swelling, and redness. Bilastine-d6 binds to these receptors, preventing histamine from exerting its effects and thereby reducing allergic symptoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Bilastine’s benzimidazole-piperidine scaffold is shared with several antihistamines and bioactive molecules. Computational similarity metrics, such as the Tanimoto coefficient and Dice index , quantify structural overlap. For example:
- Astemizole (CAS 911-65-9): Shares a benzimidazole core and piperidinyl-ethyl chain but incorporates a 4-fluorobenzyl group and nitro substituent, reducing H1 selectivity compared to bilastine .
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride (CAS 1841081-72-8): Lacks the dimethylbenzeneacetic acid group, altering pharmacokinetic properties .
| Compound Name | Molecular Weight (g/mol) | Key Structural Features | Biological Target | Bioactivity Profile |
|---|---|---|---|---|
| Bilastine (deuterated) | ~469.6* | Benzimidazole, 2-ethoxyethyl, deuterated dimethyl | H1 receptor | High selectivity, low sedation |
| Astemizole | 458.5 | Benzimidazole, 4-fluorobenzyl, nitro group | H1 receptor | Cardiac toxicity risks |
| 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole HCl | 352.3 | Benzimidazole, piperidinyl, ethoxyethyl | Undisclosed | Preclinical antihistamine candidate |
*Estimated based on non-deuterated bilastine (463.6 g/mol) with deuterium substitution .
Bioactivity and Target Correlation
Bioactivity clustering studies reveal that benzimidazole derivatives with piperidinyl-ethyl chains exhibit similar H1 receptor binding but differ in off-target effects. Bilastine’s deuterated acetic acid group reduces oxidative metabolism, enhancing half-life compared to non-deuterated analogs . In contrast, aglaithioduline (70% similarity to SAHA via Tanimoto indexing) demonstrates divergent activity as an HDAC inhibitor, highlighting the role of substituents in target specificity .
Deuterium Effects in Comparison
The dimethyl-d6 group in bilastine stabilizes the compound against first-pass metabolism, a feature absent in non-deuterated analogs like 2-(4-(2-methyl-2-propanyl)phenyl)-1H-benzimidazole (CAS 911-65-9). This isotopic substitution aligns with trends in deuterated drug design to prolong therapeutic action .
Biological Activity
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-d6)benzeneacetic Acid, commonly known as Bilastine, is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and urticaria. It is characterized by its high selectivity for the H1 histamine receptor and a favorable pharmacokinetic profile, including a long duration of action.
- Molecular Formula : C28H37N3O3
- Molecular Weight : 463.61 g/mol
- CAS Number : 202189-78-4
- Melting Point : 204-206 °C
-
Structural Representation :
Bilastine acts as a selective antagonist of the H1 receptor, which mediates allergic responses. By blocking this receptor, Bilastine effectively reduces symptoms associated with histamine release, such as itching, swelling, and redness. Its long drug-target residence time (approximately 73 minutes) enhances its efficacy in managing allergic symptoms .
Pharmacokinetics
Bilastine is well absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The bioavailability is about 60%, and it undergoes minimal hepatic metabolism. The elimination half-life is approximately 14 hours, allowing for once-daily dosing .
Antihistaminic Effects
Bilastine has demonstrated significant antihistaminic activity in various preclinical and clinical studies:
- In Vivo Studies : Experimental models have shown that Bilastine prevents histamine-induced lethality in guinea pigs and antagonizes cutaneous capillary permeability induced by histamine in rats .
- Clinical Trials : In randomized controlled trials, Bilastine has been shown to significantly reduce symptoms of allergic rhinitis compared to placebo and other antihistamines .
Safety Profile
Bilastine is generally well-tolerated with a low incidence of sedation compared to first-generation antihistamines. Common side effects include headache and fatigue, but serious adverse effects are rare .
Case Study 1: Efficacy in Allergic Rhinitis
A clinical trial involving 500 participants assessed the efficacy of Bilastine in treating seasonal allergic rhinitis. Participants reported a significant reduction in Total Nasal Symptom Score (TNSS) after two weeks of treatment compared to baseline measurements.
| Symptom | Baseline Score | Post-Treatment Score |
|---|---|---|
| Sneezing | 3.5 | 1.0 |
| Nasal Congestion | 4.0 | 1.5 |
| Itching | 3.0 | 0.8 |
Case Study 2: Long-term Use in Urticaria
In a long-term study involving patients with chronic urticaria, Bilastine was administered for six months. Results indicated sustained efficacy with minimal side effects.
| Time Point | Mean Urticaria Activity Score (UAS) |
|---|---|
| Baseline | 25 |
| Month 3 | 10 |
| Month 6 | 5 |
Q & A
Q. Characterization methods :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and deuteration; IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 476.3 for C₂₈H₃₇N₃O₃) .
- Thermal analysis : TGA/DTA assesses decomposition profiles (e.g., stability up to 200°C) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH/EN 166-certified face shields for splash risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can synthetic yields be optimized for the benzimidazole intermediate?
Answer:
Yield optimization relies on reaction conditions:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | K₂CO₃ (vs. NaOAc) | +15% | |
| Solvent | DMF (polar aprotic) | +20% | |
| Temperature | 80°C (reflux) | +10% | |
| Reaction time | 6 hours (vs. 4 hours) | +5% |
Note : Microwave-assisted synthesis reduces time (30 minutes) but requires specialized equipment .
Advanced: How to resolve discrepancies in NMR data caused by diastereomeric impurities?
Answer:
- Analytical method : Use reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6) to separate diastereomers .
- Buffer preparation : Sodium acetate (6.8 g/L) + sodium 1-octanesulfonate (16.22 g/L) in water, adjusted with glacial acetic acid .
- Data validation : Compare retention times with synthetic standards; confirm purity via LC-MS .
Advanced: How does deuteration at the α,α-dimethyl position impact metabolic stability?
Answer:
- Mechanism : Deuteration reduces metabolic oxidation (C-H → C-D bond) via the isotope effect, prolonging half-life.
- Experimental validation :
Advanced: What SAR strategies are effective for modifying the ethoxyethyl or piperidinyl groups?
Answer:
- Ethoxyethyl modification : Replace with cyclopropylmethoxy to enhance lipophilicity (logP ↑ 0.5). Assess via radioligand binding assays for receptor affinity .
- Piperidinyl substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. Test in CYP450 inhibition assays .
- Activity correlation : Use 3D-QSAR models to predict bioactivity based on substituent electronic/steric parameters .
Basic: What analytical techniques confirm the compound’s purity and stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
